1-(3-Phenylpiperidino)-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpiperidino)-2-butyn-1-one is a synthetic organic compound characterized by a phenyl group attached to a piperidine ring, which is further connected to a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpiperidino)-2-butyn-1-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpiperidino)-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where alkyl or acyl groups can be introduced using appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of phenylpiperidinone derivatives.
Reduction: Formation of 1-(3-phenylpiperidino)-2-butene-1-one or 1-(3-phenylpiperidino)-butane-1-one.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(3-Phenylpiperidino)-2-butyn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive alkyne group.
Mechanism of Action
The mechanism by which 1-(3-Phenylpiperidino)-2-butyn-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Phenylpiperidine: Lacks the butynone moiety, making it less reactive in certain chemical reactions.
2-Phenylpiperidine: Similar structure but with the phenyl group attached to a different position on the piperidine ring.
1-(3-Phenylpiperidino)-2-propanone:
Uniqueness: 1-(3-Phenylpiperidino)-2-butyn-1-one is unique due to the presence of both a phenylpiperidine and a butynone group
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(3-phenylpiperidin-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C15H17NO/c1-2-7-15(17)16-11-6-10-14(12-16)13-8-4-3-5-9-13/h3-5,8-9,14H,6,10-12H2,1H3 |
InChI Key |
AZXPIHSSZXQUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.